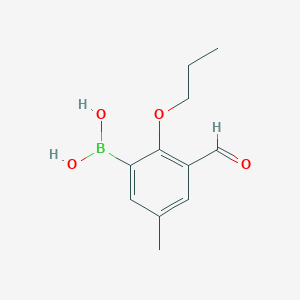

(3-Formyl-5-methyl-2-propoxyphenyl)boronic acid

CAS No.: 480424-53-1

Cat. No.: VC2373632

Molecular Formula: C11H15BO4

Molecular Weight: 222.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 480424-53-1 |

|---|---|

| Molecular Formula | C11H15BO4 |

| Molecular Weight | 222.05 g/mol |

| IUPAC Name | (3-formyl-5-methyl-2-propoxyphenyl)boronic acid |

| Standard InChI | InChI=1S/C11H15BO4/c1-3-4-16-11-9(7-13)5-8(2)6-10(11)12(14)15/h5-7,14-15H,3-4H2,1-2H3 |

| Standard InChI Key | VLCOLNKROICTJC-UHFFFAOYSA-N |

| SMILES | B(C1=CC(=CC(=C1OCCC)C=O)C)(O)O |

| Canonical SMILES | B(C1=CC(=CC(=C1OCCC)C=O)C)(O)O |

Introduction

(3-Formyl-5-methyl-2-propoxyphenyl)boronic acid is a boronic acid derivative, which is a class of compounds widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions are crucial for forming carbon-carbon bonds, a fundamental process in the synthesis of complex organic molecules. The specific compound features a formyl group, a methyl group, and a propoxy group attached to a phenyl ring, which is further functionalized with a boronic acid moiety.

Applications

Boronic acids are versatile reagents in organic synthesis, particularly in cross-coupling reactions. They are also used in the synthesis of benzoxaboroles, which have shown potential in medicinal chemistry due to their antimicrobial properties . While specific applications of (3-Formyl-5-methyl-2-propoxyphenyl)boronic acid are not detailed, its structure suggests it could be useful in synthesizing complex organic molecules with potential biological activity.

Hazard Information

Boronic acids generally pose moderate hazards, including skin and eye irritation and potential respiratory issues if inhaled. Specific hazard data for (3-Formyl-5-methyl-2-propoxyphenyl)boronic acid is not available, but it is likely to exhibit similar risks.

Handling Precautions

-

Personal Protective Equipment (PPE): Gloves, safety glasses, and a dust mask are recommended.

-

Storage Conditions: Store in a cool, dry place away from incompatible substances.

Comparison with Similar Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume